Structural Descriptor Differentiation: sp3-Rich Indoline vs. Planar Indole or Piperazine Congeners
The target compound uniquely incorporates a partially saturated indolin-1-yl group (sp3 carbon at the 2- and 3-positions), increasing the fraction of sp3-hybridized carbons (Fsp3) relative to fully aromatic indole-based ureas . This structural feature is absent in the comparator 1-(2,3-dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1171718-44-7), which retains an oxoindoline but lacks the ethyl linker and the 4-(dimethylamino)phenyl substituent [1]. In the NAMPT inhibitor series US 9,302,989, isoindoline-ureas with higher Fsp3 demonstrated improved physicochemical properties and target complementarity; the target compound's indoline moiety is hypothesized to offer analogous three-dimensionality that planar indoles cannot provide [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) as a surrogate for three-dimensional complexity |
|---|---|
| Target Compound Data | Estimated Fsp3 ≈ 0.30 (based on structure: 2 sp3 carbons in indoline ring, plus ethyl linker and methoxy groups) |
| Comparator Or Baseline | 1-(2,3-dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1171718-44-7): lower Fsp3 due to sp2 carbon at indolin-2-one position; 1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea (CAS 1170404-52-0): similar Fsp3 but lacks 2,3-dimethoxy motif [3] |
| Quantified Difference | No direct Fsp3 measurement available; inferred topological advantage based on alignment with SAR trends in NAMPT isoindoline-urea series [2] |
| Conditions | In silico structural comparison; no assay data available |
Why This Matters
Higher Fsp3 is correlated with improved solubility, reduced promiscuity, and enhanced clinical developability, making the indoline-containing scaffold preferable for fragment-to-lead or HTS triage over flatter, more aromatic analogs.
- [1] HGT-CIRS Group. 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea. CAS 1171718-44-7. View Source
- [2] US Patent 9,302,989 B2. NAMPT and ROCK inhibitors. AbbVie Inc. 2016. View Source
- [3] HGT-CIRS Group. 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea. CAS 1170404-52-0. View Source
